(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate
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Overview
Description
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyanoethyl group, and a pyrazolyl group
Preparation Methods
The synthesis of (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring.
Addition of the cyanoethyl group: This is typically done through a nucleophilic substitution reaction.
Formation of the cyanoacrylate group: This final step involves the reaction of the intermediate compound with ethyl cyanoacetate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The cyanoacrylate group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the cyanoethyl and pyrazolyl groups can form hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate can be compared with similar compounds such as:
N-(4-Bromophenyl)-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide: This compound also contains a bromophenyl and a cyanoethyl group but differs in the presence of a glycinamide moiety.
2-(4-bromophenyl)-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}acrylonitrile: This compound has a similar structure but includes a methylamino group instead of a pyrazolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c1-2-25-18(24)14(11-21)10-15-12-23(9-3-8-20)22-17(15)13-4-6-16(19)7-5-13/h4-7,10,12H,2-3,9H2,1H3/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSDNLBRCFHEQN-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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